molecular formula C17H14N2O2S B1438541 8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid CAS No. 1170302-46-1

8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid

Cat. No.: B1438541
CAS No.: 1170302-46-1
M. Wt: 310.4 g/mol
InChI Key: AGAHNPLUDBYJOV-UHFFFAOYSA-N
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Description

8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole ring structure, such as indole-3-acetic acid, share some structural similarities with 8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid.

    Thieno Compounds: Compounds containing a thieno ring, such as thieno[2,3-b]thiophene, are also structurally related.

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of both thieno and indazole moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-methyl-6-phenyl-4,5-dihydrothieno[2,3-e]indazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-10-15-13(19(18-10)12-5-3-2-4-6-12)8-7-11-9-14(17(20)21)22-16(11)15/h2-6,9H,7-8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAHNPLUDBYJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3=C(CC2)C=C(S3)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid
Reactant of Route 2
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid
Reactant of Route 3
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid
Reactant of Route 4
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid
Reactant of Route 5
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid

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